molecular formula C11H9FN2O2 B6385277 (2,4)-Dihydroxy-5-(2-fluoro-4-methylphenyl)pyrimidine CAS No. 1261996-41-1

(2,4)-Dihydroxy-5-(2-fluoro-4-methylphenyl)pyrimidine

Cat. No.: B6385277
CAS No.: 1261996-41-1
M. Wt: 220.20 g/mol
InChI Key: HMECIFORVYAJAG-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2-fluoro-4-methylphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and a 2-fluoro-4-methylphenyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(2-fluoro-4-methylphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-4-methylphenylamine and appropriate pyrimidine precursors.

    Formation of Intermediate: The 2-fluoro-4-methylphenylamine is reacted with a suitable aldehyde or ketone to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2,4)-Dihydroxy-5-(2-fluoro-4-methylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the pyrimidine ring.

    Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Quinones, oxidized pyrimidines.

    Reduction Products: Dehydroxylated pyrimidines.

    Substitution Products: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

(2,4)-Dihydroxy-5-(2-fluoro-4-methylphenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(2-fluoro-4-methylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,4-Dihydroxy-5-phenylpyrimidine: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.

    2,4-Dihydroxy-5-(4-methylphenyl)pyrimidine: Similar structure but without the fluorine atom, affecting its reactivity and interactions.

    2,4-Dihydroxy-5-(2-fluorophenyl)pyrimidine: Similar but lacks the methyl group, influencing its steric and electronic properties.

Properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-6-2-3-7(9(12)4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMECIFORVYAJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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